molecular formula C19H14ClN3O4 B3581790 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile

5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile

Cat. No.: B3581790
M. Wt: 383.8 g/mol
InChI Key: ZWKRLEALOJBDAX-UHFFFAOYSA-N
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Description

5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the benzo[d][1,3]dioxol-5-ylmethyl and 3-chlorophenoxy groups via nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((4-chlorophenoxy)methyl)oxazole-4-carbonitrile
  • 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-bromophenoxy)methyl)oxazole-4-carbonitrile
  • 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-fluorophenoxy)methyl)oxazole-4-carbonitrile

Uniqueness

The uniqueness of 5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((3-chlorophenoxy)methyl)oxazole-4-carbonitrile lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-2-[(3-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4/c20-13-2-1-3-14(7-13)24-10-18-23-15(8-21)19(27-18)22-9-12-4-5-16-17(6-12)26-11-25-16/h1-7,22H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKRLEALOJBDAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=C(N=C(O3)COC4=CC(=CC=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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